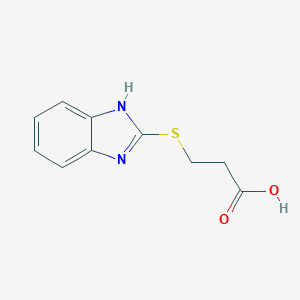
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is an organic compound with the molecular formula C10H10N2O2S It is characterized by the presence of a benzimidazole ring attached to a propanoic acid moiety through a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzimidazole with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptobenzimidazole attacks the bromo group of 3-bromopropanoic acid, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of solvents, catalysts, and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carboxylic acids.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(1H-benzimidazol-2-ylsulfanyl)propanol.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
科学研究应用
3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole ring and sulfanyl group. These interactions can modulate biological pathways and lead to the observed effects.
相似化合物的比较
- 3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(5-Fluoro-1H-benzimidazol-2-yl)propanoic acid
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
Comparison: 3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties compared to its analogs. The presence of different substituents on the benzimidazole ring in similar compounds can significantly alter their reactivity and biological activity.
生物活性
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzimidazole moiety linked to a propanoic acid group via a sulfur atom. The synthesis typically involves the reaction of benzimidazole derivatives with suitable reagents to introduce the sulfanyl and propanoic acid functionalities.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The compound's ability to inhibit lipid peroxidation has been quantified, with effective concentrations (EC50) reported in various assays.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential against several pathogenic microorganisms. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) suggest that it may serve as a lead compound for developing new antimicrobial agents.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | < 0.3125 |
| Escherichia coli | 0.625 |
| Candida albicans | < 0.3125 |
| Salmonella typhi | 0.3125 |
Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with various biological targets. For instance, docking simulations against bacterial enzymes have suggested favorable binding affinities, indicating a mechanism through which the compound exerts its antimicrobial effects.
Case Studies and Research Findings
- Antioxidant Evaluation : A study assessed the antioxidant capacity of the compound using the β-carotene-linoleate model system, demonstrating its effectiveness in inhibiting linoleic acid oxidation with an EC50 value of 94 µg/mL.
- Antimicrobial Screening : In a comparative study, this compound was tested alongside other benzimidazole derivatives, revealing superior activity against S. aureus and C. albicans compared to its analogs.
- In Vivo Studies : Further investigations are warranted to evaluate the in vivo efficacy and safety profile of this compound, particularly in animal models of infection and inflammation.
属性
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHFCKOUJEWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














